Cas no 183051-62-9 (4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI))

4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) structure
183051-62-9 structure
Productnaam:4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
CAS-nummer:183051-62-9
MF:C18H19NO4
MW:313.347765207291
CID:167460
PubChem ID:3075483

4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
    • (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
    • (S)-2,3-Dihydro-5,7-dihydroxy-6-((dimethylamino)methyl)-2-phenyl-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6-((dimethylamino)methyl)-2-phenyl-, (S)-
    • 6-Dimethylaminomethyl pinocembrin
    • (2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one
    • (S)-6-((Dimethylamino)methyl)-5,7-dihydroxy-2-phenylchroman-4-one
    • (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • DTXSID60171381
    • 183051-62-9
    • Inchi: InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1
    • InChI-sleutel: YPDOAPAUMDTKKS-HNNXBMFYSA-N
    • LACHT: CN(CC1C(O)=CC2O[C@@H](CC(=O)C=2C=1O)C1C=CC=CC=1)C

Berekende eigenschappen

  • Exacte massa: 313.13147
  • Monoisotopische massa: 313.131408
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 421
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 70

Experimentele eigenschappen

  • Dichtheid: 1.297
  • Kookpunt: 535.9°Cat760mmHg
  • Vlampunt: 277.9°C
  • Brekindex: 1.633
  • PSA: 70
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